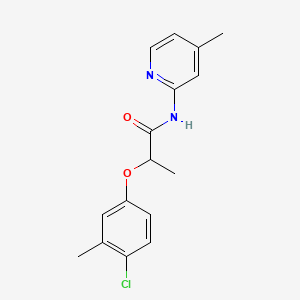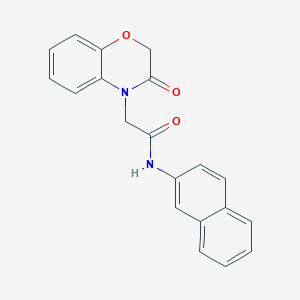![molecular formula C15H23BrClNO2 B4404516 4-[2-(4-bromo-2-isopropylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4404516.png)
4-[2-(4-bromo-2-isopropylphenoxy)ethyl]morpholine hydrochloride
Übersicht
Beschreibung
4-[2-(4-bromo-2-isopropylphenoxy)ethyl]morpholine hydrochloride is a chemical compound used in scientific research. It is a synthetic compound that has been developed to study the biochemical and physiological effects of various drugs on the human body.
Wirkmechanismus
The mechanism of action of 4-[2-(4-bromo-2-isopropylphenoxy)ethyl]morpholine hydrochloride is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems in the brain. It may also interact with various receptors and ion channels to produce its effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been found to enhance the release of certain neurotransmitters such as dopamine and norepinephrine. It has also been shown to increase the activity of certain enzymes involved in neurotransmitter synthesis and metabolism. Additionally, it has been found to modulate the activity of certain ion channels and receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[2-(4-bromo-2-isopropylphenoxy)ethyl]morpholine hydrochloride in lab experiments is its high potency and specificity. It can be used at low concentrations to produce significant effects, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to cells and tissues at high concentrations, and care must be taken to ensure that it is used safely in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(4-bromo-2-isopropylphenoxy)ethyl]morpholine hydrochloride. One area of interest is its potential use as a therapeutic agent for various diseases. It may have applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, it may have potential as a treatment for psychiatric disorders, such as depression and anxiety. Another area of interest is its potential use as a tool for drug discovery research. It may be used to identify new drug targets and to develop novel drugs that target specific diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the human body.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-bromo-2-isopropylphenoxy)ethyl]morpholine hydrochloride has been used in scientific research to study the effects of various drugs on the human body. It is commonly used in the field of pharmacology to investigate the mechanism of action of drugs and to identify potential drug targets. It has also been used in drug discovery research to develop new drugs that target specific diseases.
Eigenschaften
IUPAC Name |
4-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2.ClH/c1-12(2)14-11-13(16)3-4-15(14)19-10-7-17-5-8-18-9-6-17;/h3-4,11-12H,5-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEDXQOHABTZJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(ethylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4404436.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B4404445.png)
![2-[4-(acetylamino)phenoxy]-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B4404451.png)
![5-[4-(allyloxy)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4404460.png)
![N-(tert-butyl)-2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4404461.png)
![benzyl [3-chloro-4-(4-morpholinyl)phenyl]carbamate](/img/structure/B4404474.png)
![4-methyl-1-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4404476.png)
![N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4404498.png)

![N-[2-(difluoromethoxy)phenyl]-2-(2-ethoxy-4-formylphenoxy)acetamide](/img/structure/B4404513.png)
![1-[4-(4-iodo-2-methylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4404519.png)


![4-{[(4-fluorobenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4404533.png)